4-chloro-2-[(E)-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodophenol
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Overview
Description
4-CHLORO-2-({[3-HYDROXY-4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-IODOPHENOL is a complex organic compound with a unique structure that includes a chlorinated phenol, an iodinated phenol, and a benzoazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-({[3-HYDROXY-4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-IODOPHENOL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzoazole moiety: This can be achieved through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Condensation: The final step involves the condensation of the benzoazole derivative with a hydroxyphenyl compound under basic conditions to form the imino linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-({[3-HYDROXY-4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-IODOPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-({[3-HYDROXY-4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-IODOPHENOL depends on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probe: The benzoazole moiety can interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2-({[3-HYDROXY-4-(BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-IODOPHENOL: Lacks the methyl group on the benzoazole moiety.
4-CHLORO-2-({[3-HYDROXY-4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-BROMOPHENOL: Substitutes iodine with bromine.
Uniqueness
The presence of both chlorine and iodine atoms, along with the benzoazole moiety, makes 4-CHLORO-2-({[3-HYDROXY-4-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-IODOPHENOL unique
Properties
Molecular Formula |
C21H14ClIN2O3 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
4-chloro-2-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C21H14ClIN2O3/c1-11-2-5-17-19(6-11)28-21(25-17)15-4-3-14(9-18(15)26)24-10-12-7-13(22)8-16(23)20(12)27/h2-10,26-27H,1H3 |
InChI Key |
LTKIBVQVYSGERF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)I)O)O |
Origin of Product |
United States |
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